molecular formula C13H13N3O5S B14612473 4-(4-Amino-3-methylanilino)-3-nitrobenzene-1-sulfonic acid CAS No. 60405-01-8

4-(4-Amino-3-methylanilino)-3-nitrobenzene-1-sulfonic acid

Katalognummer: B14612473
CAS-Nummer: 60405-01-8
Molekulargewicht: 323.33 g/mol
InChI-Schlüssel: IGQBDHOMSPJZHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Amino-3-methylanilino)-3-nitrobenzene-1-sulfonic acid is an organic compound with the molecular formula C₁₃H₁₃N₃O₅S. This compound is characterized by the presence of an amino group, a nitro group, and a sulfonic acid group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-methylanilino)-3-nitrobenzene-1-sulfonic acid typically involves multiple steps. One common method includes the nitration of 4-amino-3-methylbenzenesulfonic acid, followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and reducing agents such as iron powder or tin chloride for the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps like crystallization and filtration are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Amino-3-methylanilino)-3-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Trifluoroperoxyacetic acid for oxidation reactions.

    Reducing Agents: Iron powder, tin chloride for reduction reactions.

    Substitution Reagents: Various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as nitro derivatives, amino derivatives, and substituted benzene derivatives .

Wirkmechanismus

The mechanism of action of 4-(4-Amino-3-methylanilino)-3-nitrobenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and the nature of the target enzyme. The sulfonic acid group, in particular, plays a crucial role in binding to enzyme active sites, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Amino-3-methylanilino)-3-nitrobenzene-1-sulfonic acid is unique due to the presence of all three functional groups (amino, nitro, and sulfonic acid) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications

Eigenschaften

CAS-Nummer

60405-01-8

Molekularformel

C13H13N3O5S

Molekulargewicht

323.33 g/mol

IUPAC-Name

4-(4-amino-3-methylanilino)-3-nitrobenzenesulfonic acid

InChI

InChI=1S/C13H13N3O5S/c1-8-6-9(2-4-11(8)14)15-12-5-3-10(22(19,20)21)7-13(12)16(17)18/h2-7,15H,14H2,1H3,(H,19,20,21)

InChI-Schlüssel

IGQBDHOMSPJZHY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.